molecular formula C14H12O B14414087 3-(Naphthalen-2-yl)but-2-enal CAS No. 81826-92-8

3-(Naphthalen-2-yl)but-2-enal

Cat. No.: B14414087
CAS No.: 81826-92-8
M. Wt: 196.24 g/mol
InChI Key: WJMGHBRPSFCVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Naphthalen-2-yl)but-2-enal is an organic compound characterized by the presence of a naphthalene ring attached to a butenal group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)but-2-enal typically involves the reaction of naphthalene derivatives with aldehydes under specific conditions. One common method is the aldol condensation reaction, where naphthalene-2-carbaldehyde reacts with butanal in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic processes. These methods often utilize catalysts like palladium or nickel to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)but-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Naphthalen-2-yl)but-2-enal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)but-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activities and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended conjugation and the presence of both naphthalene and butenal groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains .

Properties

CAS No.

81826-92-8

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

3-naphthalen-2-ylbut-2-enal

InChI

InChI=1S/C14H12O/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h2-10H,1H3

InChI Key

WJMGHBRPSFCVTG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.